molecular formula C10H11NO3 B14482751 Acetamide, N-(4-acetylphenyl)-N-hydroxy- CAS No. 67274-51-5

Acetamide, N-(4-acetylphenyl)-N-hydroxy-

Cat. No.: B14482751
CAS No.: 67274-51-5
M. Wt: 193.20 g/mol
InChI Key: XUMTZKVLAGWNRS-UHFFFAOYSA-N
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Description

Acetamide, N-(4-acetylphenyl)-N-hydroxy-, also known as 4’-Acetamidoacetophenone, is an organic compound with the molecular formula C10H11NO2. It is a derivative of acetamide and acetophenone, characterized by the presence of an acetamido group and an acetyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-acetylphenyl)-N-hydroxy- typically involves the acetylation of 4-aminophenol. One common method is the reaction of 4-aminophenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(4-acetylphenyl)-N-hydroxy- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-acetylphenyl)-N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-(4-acetylphenyl)-N-hydroxy- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of Acetamide, N-(4-acetylphenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidoacetophenone
  • p-Acetylaminoacetophenone
  • N-(p-acetylphenyl)acetamide

Uniqueness

Acetamide, N-(4-acetylphenyl)-N-hydroxy- is unique due to its specific structural features, such as the presence of both an acetamido group and an acetyl group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

67274-51-5

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

N-(4-acetylphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C10H11NO3/c1-7(12)9-3-5-10(6-4-9)11(14)8(2)13/h3-6,14H,1-2H3

InChI Key

XUMTZKVLAGWNRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C(=O)C)O

Origin of Product

United States

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